3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
- 1H-Inden-1-one, 2,3-dihydro-
- 1H-Indene, 2,3-dihydro-1,3-dimethyl-
Uniqueness
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its complex structure, which combines multiple functional groups and a spirocyclic framework.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-4-32-28(35)33(26-19-24-7-5-6-8-25(24)20-26)27(34)30(32)15-17-31(18-16-30)21-23-11-9-22(10-12-23)13-14-29(2,3)36/h5-12,26,36H,4,15-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHSXIVYOBIFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)C#CC(C)(C)O)C4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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